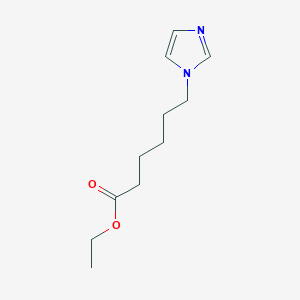

Ethyl 6-(1H-imidazol-1-yl)hexanoate

Description

Ethyl 6-(1H-imidazol-1-yl)hexanoate is an ester derivative featuring a hexanoate backbone substituted with a 1H-imidazol-1-yl group at the 6-position. This compound combines the lipophilic ester moiety with the polar, heterocyclic imidazole ring, making it a versatile intermediate in pharmaceutical and materials science research.

Properties

CAS No. |

72338-51-3 |

|---|---|

Molecular Formula |

C11H18N2O2 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

ethyl 6-imidazol-1-ylhexanoate |

InChI |

InChI=1S/C11H18N2O2/c1-2-15-11(14)6-4-3-5-8-13-9-7-12-10-13/h7,9-10H,2-6,8H2,1H3 |

InChI Key |

BUSHGTZWACEKSA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCN1C=CN=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 6-(1H-Imidazol-1-yl)hexanoate vs. 6-(1H-Imidazol-1-yl)-hexan-1-ol ()

- Structural Differences : The target compound is an ester, whereas the analog is a primary alcohol.

- Synthesis : The alcohol derivative is synthesized via nucleophilic substitution of 6-chlorohexyl acetate with imidazole under basic conditions (NaH/DMSO, 100°C), yielding 45% . The ester variant likely follows a similar pathway but with an ethyl ester precursor.

- Properties : The ester’s higher lipophilicity may enhance membrane permeability, while the alcohol’s hydroxyl group improves aqueous solubility.

This compound vs. Ethyl 6-Oxo-6-[2-oxo-5-(piperidin-1-ylmethyl)-2,3-dihydro-1H-imidazol-4-yl]hexanoate ()

- Structural Differences : The analog contains a piperidinylmethyl-substituted dihydroimidazolone ring and an additional oxo group, increasing molecular complexity.

- This compound’s extended conjugation could suit it for catalytic or bioactive roles .

This compound vs. Ethyl 4-((6-(1H-Imidazol-1-yl)hexyl)oxy)benzoate ()

- Structural Differences: The analog replaces the hexanoate with a benzoate ester linked via a hexyloxy spacer.

- Synthesis : The benzoate derivative is synthesized via nucleophilic substitution of ethyl 4-(6-bromohexyloxy)benzoate with imidazole (50% yield, EtOH reflux) .

- Applications : The aromatic benzoate group may enhance UV stability or enable π-π stacking in polymeric materials.

This compound vs. Methyl N-(6-Chloro-1H-benzimidazol-2-yl)carbamate ()

- Structural Differences : The latter features a benzimidazole core with a chloro substituent and a carbamate group.

- Safety and Handling : The carbamate’s stability and chloro group necessitate strict safety protocols (e.g., inhalation precautions) , whereas the target ester’s safety profile remains less documented.

Comparative Data Table

Research Findings and Implications

- Synthetic Efficiency : Yields for imidazole-containing analogs range from 45–50%, influenced by leaving groups (chloro vs. bromo) and reaction conditions .

- Functional Versatility: The ester group in this compound offers tunable hydrophobicity, advantageous for prodrug design, while analogs with aromatic or piperidine groups expand utility in catalysis or targeted therapies .

- Safety Considerations : Structural variations (e.g., carbamates vs. esters) significantly alter toxicity profiles, necessitating compound-specific safety evaluations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.